(4,6-Dichloropyrimidin-2-yl)boronic acid
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Overview
Description
(4,6-Dichloropyrimidin-2-yl)boronic acid is an organoboron compound that features a pyrimidine ring substituted with chlorine atoms at the 4 and 6 positions and a boronic acid group at the 2 position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dichloropyrimidin-2-yl)boronic acid typically involves the reaction of 4,6-dichloropyrimidine with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 4,6-dichloropyrimidine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This often involves the use of continuous flow reactors to improve reaction efficiency and product purity. The use of automated systems and real-time monitoring helps in maintaining consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(4,6-Dichloropyrimidin-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or alkenyl derivatives . It can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate in solvents such as 1,4-dioxane.
Substitution: Reacts with nucleophiles under basic conditions to substitute the chlorine atoms with other functional groups.
Major Products
The major products formed from these reactions include biaryl compounds, alkenyl derivatives, and various substituted pyrimidines, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
(4,6-Dichloropyrimidin-2-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4,6-Dichloropyrimidin-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group plays a crucial role in stabilizing the intermediate complexes and facilitating the transfer of the organic group to the palladium center.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloropyrimidin-2-yl)boronic acid
- (6-Chloropyrimidin-2-yl)boronic acid
- (4,6-Dimethylpyrimidin-2-yl)boronic acid
Uniqueness
(4,6-Dichloropyrimidin-2-yl)boronic acid is unique due to the presence of two chlorine atoms, which enhance its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent for synthesizing highly functionalized pyrimidine derivatives that are not easily accessible through other methods .
Properties
IUPAC Name |
(4,6-dichloropyrimidin-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BCl2N2O2/c6-2-1-3(7)9-4(8-2)5(10)11/h1,10-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSHREDODNPXTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC(=N1)Cl)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BCl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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